molecular formula C9H15NO4 B11769372 Dimethyl piperidine-2,6-dicarboxylate

Dimethyl piperidine-2,6-dicarboxylate

Cat. No.: B11769372
M. Wt: 201.22 g/mol
InChI Key: DTBPRDQEECCDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl piperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl piperidine-2,6-dicarboxylate can be synthesized through the hydrogenation of functionalized pyridines. One common method involves the use of a rhodium oxide catalyst under mild conditions . The reaction typically requires a pyridine substrate, a catalyst, and a hydrogen source. The hydrogenation process converts the pyridine ring into a piperidine ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Dimethyl piperidine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Dimethyl piperidine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl piperidine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • 1,5-Dimethyl-2-pyrrolecarbonitrile

Uniqueness

Dimethyl piperidine-2,6-dicarboxylate is unique due to its piperidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct reactivity and binding characteristics, making it valuable in various applications.

Biological Activity

Dimethyl piperidine-2,6-dicarboxylate (DMPDC) is a chemical compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMPDC is characterized by its piperidine ring with two carboxylate groups at the 2 and 6 positions and two methyl ester functionalities. Its molecular formula is C9H14N2O4C_9H_{14}N_2O_4, and its molecular weight is approximately 214.23 g/mol. The unique structural features of DMPDC contribute to its reactivity and biological properties.

DMPDC exhibits several mechanisms of action which include:

  • Neurotransmitter Modulation : Research indicates that DMPDC may influence neurotransmitter systems, particularly glutamate and GABA receptors, suggesting potential neuroprotective effects and applications in treating neurological disorders .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be pivotal in developing therapeutic agents targeting various diseases.
  • Anti-inflammatory Activity : DMPDC has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory conditions.

Neuroprotective Effects

Studies have indicated that DMPDC may possess neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its interaction with neurotransmitter systems could help maintain neuronal health and function.

Antimicrobial Properties

DMPDC has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Studies

  • Neuroprotection : A study examined the effects of DMPDC on neuronal cell lines exposed to oxidative stress. Results showed that DMPDC significantly reduced cell death and oxidative damage, suggesting its role as a neuroprotective agent.
  • Antimicrobial Activity : In a comparative study against standard antibiotics, DMPDC exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, with minimum inhibitory concentration (MIC) values lower than those of conventional treatments .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between DMPDC and related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundTwo methyl esters; piperidine structureExhibits neuroprotective and antimicrobial activities
Piperidine-2,6-dicarboxylic acidNon-methylated formMore polar; lacks ester functionalities
N-Methylpiperazine-2,6-dicarboxylateDifferent ring structureDistinct biological activity

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl piperidine-2,6-dicarboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3

InChI Key

DTBPRDQEECCDNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.